molecular formula C20H16N2O5 B3632731 N-[4-(2-methoxyphenoxy)phenyl]-3-nitrobenzamide

N-[4-(2-methoxyphenoxy)phenyl]-3-nitrobenzamide

Cat. No.: B3632731
M. Wt: 364.4 g/mol
InChI Key: JYPSSXPLYDWDJJ-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyphenoxy)phenyl]-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure, along with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-methoxyphenoxy)phenyl]-3-nitrobenzamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a methoxy donor such as dimethyl sulfate (DMS) in the presence of a base like sodium hydroxide (NaOH).

    Coupling Reaction: The final step involves coupling the methoxyphenoxy group with the nitrobenzamide core using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group (-NH2) under specific conditions using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides like bromine (Br2) or chlorine (Cl2) in the presence of a base.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures. For example, it can react with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Solvents: Dichloromethane (DCM), ethanol (EtOH)

Major Products:

    Amino Derivatives: Formed through reduction of the nitro group

    Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions

Scientific Research Applications

N-[4-(2-methoxyphenoxy)phenyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, leading to altered cellular responses.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering downstream effects that influence cellular behavior.

Comparison with Similar Compounds

N-[4-(2-methoxyphenoxy)phenyl]-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

    Structural Features: The presence of both a nitro group and a methoxyphenoxy group in the same molecule imparts unique chemical and physical properties.

    Reactivity: The compound exhibits distinct reactivity patterns due to the combination of electron-withdrawing and electron-donating groups.

    Applications: Its diverse applications in medicinal chemistry, materials science, and industrial processes set it apart from other similar compounds.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-18-7-2-3-8-19(18)27-17-11-9-15(10-12-17)21-20(23)14-5-4-6-16(13-14)22(24)25/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPSSXPLYDWDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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